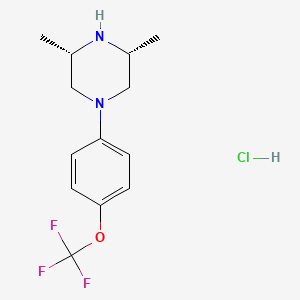

cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13499027

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18ClF3N2O |

|---|---|

| Molecular Weight | 310.74 g/mol |

| IUPAC Name | (3R,5S)-3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride |

| Standard InChI | InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H/t9-,10+; |

| Standard InChI Key | SOGBBPTWYNYKNZ-JMVWIVNTSA-N |

| Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl |

| SMILES | CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl |

| Canonical SMILES | CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R,5S)-3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine hydrochloride, reflects its stereochemistry and functional groups. The piperazine ring adopts a chair conformation with methyl groups at the 3 and 5 positions in a cis configuration, while the 4-(trifluoromethoxy)phenyl group is attached to the nitrogen at position 1. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro and in vivo studies.

Key Structural Features:

-

Cis-Dimethyl Substitution: The 3,5-dimethyl groups introduce steric hindrance, potentially influencing receptor binding kinetics.

-

Trifluoromethoxy Group: This electron-withdrawing substituent increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs .

-

Hydrochloride Salt: Improves crystallinity and dissolution properties, facilitating formulation.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClF₃N₂O | |

| Molecular Weight | 310.74 g/mol | |

| SMILES | CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| InChI Key | SOGBBPTWYNYKNZ-JMVWIVNTSA-N | |

| LogP (Predicted) | ~2.8 (Estimated via group contributions) | – |

The compound’s stereochemistry is confirmed by its isomeric SMILES notation, which specifies the (3R,5S) configuration. Computational models suggest a dipole moment of 5.2 D, driven by the polar trifluoromethoxy group and ionic hydrochloride interaction.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves a multi-step sequence:

-

Piperazine Functionalization:

-

Starting with 1-(4-(trifluoromethoxy)phenyl)piperazine, methyl groups are introduced via reductive amination or alkylation under controlled conditions to ensure cis selectivity.

-

Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary .

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

-

Challenges in Synthesis:

-

Regioselectivity: Avoiding trans-dimethyl byproducts requires precise temperature and catalyst control .

-

Purification: The hydrochloride salt’s hygroscopicity necessitates anhydrous conditions during isolation.

Structural Analogs and Derivatives

The parent compound, 1-[4-(trifluoromethoxy)phenyl]piperazine (CID 23081170), lacks methyl substitutions and exhibits distinct pharmacokinetic profiles. Patent literature describes analogous piperazines with varied aryl and alkyl groups, highlighting the trifluoromethoxy group’s role in enhancing blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume